molecular formula C20H22N2O3S B2524426 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 942012-58-0

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2524426
CAS No.: 942012-58-0
M. Wt: 370.47
InChI Key: HSCQQCKETKEMSW-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold linked to a sulfonamide group and a 2-oxopyrrolidine moiety. The tetralin and sulfonamide groups are privileged structures in pharmacology, commonly found in compounds with diverse biological activities . The presence of the 2-oxopyrrolidine (pyrrolidinone) ring is of particular note, as this heterocycle is a key feature in molecules that exhibit central nervous system (CNS) activity and is increasingly studied for its role in activating cellular signaling pathways, such as the Nrf-2 antioxidant pathway . Researchers can leverage this compound as a versatile building block or a key intermediate in the synthesis of more complex molecules. Its structural framework makes it a valuable candidate for screening in various biochemical assays, potentially leading to the development of novel therapeutic agents. Specific research applications may include investigations into neurodegenerative diseases, oxidative stress models, and the development of new receptor agonists or antagonists . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20-6-3-13-22(20)18-10-8-17(9-11-18)21-26(24,25)19-12-7-15-4-1-2-5-16(15)14-19/h7-12,14,21H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQQCKETKEMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate phenyl halide and a Lewis acid catalyst.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydronaphthalene ring.

    Reduction: Amine derivatives from the reduction of the sulfonamide group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : The pyridazine group in introduces additional hydrogen-bonding sites, which could improve target binding but reduce blood-brain barrier penetration.
  • Biological Activity: Pyrazolopyridine derivatives (e.g., 5a) in demonstrate that fused heterocycles enhance antioxidant activity, suggesting that the target compound’s pyrrolidinone group may confer similar benefits.

Antioxidant and Antitumor Activity

  • Antioxidant Potency: Pyrazolopyridine derivative 5a (IC₅₀ < ascorbic acid) highlights the role of electron-rich heterocycles in radical scavenging .
  • Antitumor Effects: Derivatives 8 and 10 in (HepG-2 IC₅₀ comparable to doxorubicin) feature fused quinoline or nicotinonitrile groups. The absence of such moieties in the target compound suggests its antitumor efficacy, if any, may rely on alternative mechanisms, such as sulfonamide-mediated enzyme inhibition.

Molecular and Physicochemical Properties

Property Target Compound N-[4-methyl-...] () Pyridazine Derivative () Pyrazolopyridine 5a ()
Molecular Weight ~400–420 (estimated) Not reported 439.5 ~350–370 (estimated)
LogP (Estimated) ~3.5–4.0 ~3.8–4.3 ~2.5–3.0 (pyridazine polarity) ~2.0–2.5
Hydrogen Bond Acceptors 5 5 7 6

Analysis :

  • The target compound’s LogP (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Compared to the pyridazine derivative in , the pyrrolidinone group may reduce polarity, enhancing CNS penetration if required.

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol

The structure includes a sulfonamide moiety, which is known for its biological relevance in various therapeutic contexts.

Antitumor Activity

Several studies have investigated the antitumor activity of compounds similar to this compound. For instance, a study reported the synthesis of novel tetrahydroquinoline derivatives with sulfonamide groups that exhibited potent antitumor effects. These derivatives were evaluated for their in vitro antitumor activity against various cancer cell lines.

Key Findings :

  • Compounds with IC50 values lower than 25 µg/mL were found to be more potent than Doxorubicin, a well-known chemotherapeutic agent. For example:
    • Compound A : IC50 = 2.5 µg/mL
    • Compound B : IC50 = 3 µg/mL
    • Doxorubicin : IC50 = 37.5 µg/mL .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression.
  • Induction of Apoptosis : Studies suggest that sulfonamide derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at various checkpoints.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies highlighting the biological activity of related compounds:

Study ReferenceCompound StudiedIC50 Value (µg/mL)Remarks
Compound A2.5More potent than Doxorubicin
Compound B3Significant antitumor activity
Related Sulfonamide Derivative12Comparable efficacy to standard treatments

These findings indicate that modifications in the chemical structure can significantly influence the biological activity of sulfonamide derivatives.

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